Practolol hydrochloride
Overview
Description
Practolol is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias . It is a small molecule with a chemical formula of C14H22N2O3 .
Molecular Structure Analysis
Practolol has a molecular weight of 266.3361 and a monoisotopic mass of 266.16304258 . Its molecular formula is C14H22N2O3 . The Practolol hydrochloride has a molecular weight of 302.8 and a monoisotopic mass of 302.1397203 .Chemical Reactions Analysis
Practolol is a beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, practolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .Physical And Chemical Properties Analysis
Practolol has an average weight of 266.3361 and a monoisotopic weight of 266.16304258 . Its chemical formula is C14H22N2O3 . The Practolol hydrochloride has an average weight of 302.8 and a monoisotopic weight of 302.1397203 .Scientific Research Applications
Cardiovascular Applications
Practolol Hydrochloride, primarily known as a beta-adrenergic blocking agent, has been extensively studied for its effects on cardiovascular diseases. Notably, it's been investigated for its role in managing acute myocardial infarction and coronary heart disease. For instance, a study by Barber et al. (2009) found that although practolol didn't significantly reduce overall mortality in acute myocardial infarction, it notably lowered mortality in patients with initial heart rates over 100 per minute up to 1 year. Additionally, practolol's cardio-selective beta-blocking properties were shown to have potential in reducing left ventricular work and demonstrating an antiarrhythmic action.
Another study by Andersson & Berglund (2009) highlighted the antihypertensive effects of practolol, indicating significant blood pressure reduction when used alone or in combination with other drugs. This study points to the potential of practolol in treating essential hypertension.
Biocatalytic Synthesis
In a different vein, the drug has been the subject of research in green chemistry. Mulik et al. (2016) in their study titled "Biocatalytic synthesis of (S)-Practolol, a selective β-blocker" Mulik et al. (2016) describe an efficient chemoenzymatic synthesis of enantiopure (S)-Practolol. This approach represents a more environmentally friendly method for the production of Practolol, emphasizing the importance of sustainable practices in pharmaceutical manufacturing.
Pharmacological Insights
In a broader pharmacological context, El-Armouche & Eschenhagen (2009) explored the role of beta-adrenergic stimulation in myocardial function, particularly in the context of heart failure El-Armouche & Eschenhagen (2009). Their review indicated that practolol and other beta-blockers are central to the pharmacological treatment of chronic heart failure, offering insights into the drug's mechanism of action and potential therapeutic benefits.
Drug Metabolism and Analysis
Lastly, the study of practolol's metabolism and analytical methods has been an area of interest. Scarfe et al. (2000) investigated the metabolic fate of practolol using radio-HPLC-NMR-MS, providing detailed insights into its biotransformation products Scarfe et al. (2000). This kind of research is crucial for understanding the pharmacokinetics of the drug and for developing more efficient and safer drug formulations.
Safety And Hazards
Future Directions
Practolol was the first British drug disaster of the modern, post-thalidomide regulatory period . It is no longer used due to its high toxicity . The aftermath of the Practolol disaster has led to a culture of reluctant regulation, characterized by continued optimism about the purported benefits of new drugs among manufacturers and regulators .
properties
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWORNJBQXFYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990217 | |
Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Practolol hydrochloride | |
CAS RN |
6996-43-6 | |
Record name | Acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6996-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Practolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRACTOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT88RXS5AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.